molecular formula C14H19N5O6 B554761 Z-Arg(NO2)-OH CAS No. 2304-98-5

Z-Arg(NO2)-OH

Cat. No.: B554761
CAS No.: 2304-98-5
M. Wt: 353.33 g/mol
InChI Key: BZPCSFNCKORLQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg(NO2)-OH typically involves the nitration of arginine. One common method includes the reaction of arginine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in an acidic medium to ensure the stability of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where arginine is treated with nitric acid in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through crystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Z-Arg(NO2)-OH undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitroso-arginine or nitrate-arginine.

    Reduction: Amino-arginine.

    Substitution: Various substituted arginine derivatives depending on the nucleophile used.

Scientific Research Applications

Z-Arg(NO2)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.

    Biology: Studied for its role in nitric oxide synthesis and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions related to nitric oxide imbalance, such as hypertension and cardiovascular diseases.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

Z-Arg(NO2)-OH exerts its effects primarily through its interaction with nitric oxide synthase (NOS) enzymes. It acts as a competitive inhibitor of NOS, thereby reducing the production of nitric oxide (NO). This inhibition affects various physiological processes, including vasodilation, neurotransmission, and immune response. The molecular targets and pathways involved include the NOS enzyme family and the downstream signaling pathways regulated by NO.

Comparison with Similar Compounds

Similar Compounds

    Nω-nitro-L-arginine methyl ester (L-NAME): Another NOS inhibitor with similar inhibitory effects on nitric oxide production.

    Nω-nitro-L-arginine benzyl ester (L-NABE): A derivative with a benzyl ester group, used in similar research applications.

Uniqueness

Z-Arg(NO2)-OH is unique due to its specific nitro group positioning, which provides distinct chemical reactivity and biological activity compared to other arginine derivatives. Its ability to selectively inhibit NOS makes it a valuable tool in studying nitric oxide-related pathways and developing potential therapeutic agents.

Properties

IUPAC Name

5-[[amino(nitramido)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O6/c15-13(18-19(23)24)16-8-4-7-11(12(20)21)17-14(22)25-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,22)(H,20,21)(H3,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPCSFNCKORLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945722
Record name N~2~-[(Benzyloxy)(hydroxy)methylidene]-N~5~-(N-nitrocarbamimidoyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304-98-5
Record name N5-(Imino(nitroamino)methyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[(Benzyloxy)(hydroxy)methylidene]-N~5~-(N-nitrocarbamimidoyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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